molecular formula C14H14F3NO3S2 B2712139 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034549-14-7

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2712139
CAS No.: 2034549-14-7
M. Wt: 365.39
InChI Key: FNWRXKLORNKNII-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034549-14-7) is a benzenesulfonamide derivative offered for research purposes. This compound has a molecular formula of C14H14F3NO3S2 and a molecular weight of 365.39 g/mol . Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry research, explored for their potential to interact with various biological targets . For instance, some derivatives have been investigated as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists for metabolic disease research, while others have been studied for their carbonic anhydrase inhibitory properties, which may be relevant in areas such as cancer research . The presence of the trifluoromethyl group is a notable structural feature, as it often enhances the lipophilicity and metabolic stability of research molecules, thereby improving their bioavailability in experimental models . The thiophene heterocycle is a common pharmacophore found in compounds with diverse research activities . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S2/c15-14(16,17)11-2-1-3-12(8-11)23(20,21)18-6-4-13(19)10-5-7-22-9-10/h1-3,5,7-9,13,18-19H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWRXKLORNKNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide formation: The final step involves the reaction of the intermediate compound with a sulfonamide reagent, such as benzenesulfonyl chloride, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which offer better control over reaction conditions and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide exhibits several promising biological activities:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. A study found that related sulfonamide derivatives demonstrated potent activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL)Activity
This compoundTBDAntibacterial against Gram-positive bacteria
Related Compound A15.625Antistaphylococcal
Related Compound B31.25Antienterococcal

Anti-inflammatory Activity

In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, reducing TNF-alpha levels in macrophages. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. Its antioxidant activity has been evaluated using DPPH and ABTS assays.

In Silico Studies

Molecular docking studies predict strong binding affinities of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide with various biological targets due to hydrogen bonding and hydrophobic interactions. These studies suggest potential therapeutic applications in inflammation and microbial resistance.

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated a series of sulfonamide derivatives against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide exhibited an MIC comparable to standard antibiotics, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In an animal model of paw inflammation, administration of the compound significantly reduced edema, indicating its potential as an anti-inflammatory agent. This effect was attributed to its ability to modulate cytokine levels.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular processes.

    Inhibiting or activating signaling pathways: Leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table compares key structural elements and inferred properties of the target compound with related benzenesulfonamides from the provided evidence:

Compound Name / CAS No. Substituents Molecular Weight (g/mol) LogP (Estimated) Notable Features
Target Compound 3-(trifluoromethyl)benzene + 3-hydroxy-3-(thiophen-3-yl)propyl ~365 ~3.2 Thiophene for aromaticity; hydroxy group for solubility
[93819-97-7] Bis(2-hydroxyethyl) + fluorinated alkoxy chain ~720 ~5.8 High fluorine content increases lipophilicity; polar hydroxy groups
[69013-34-9] Methyl + phosphonooxyethyl + fluorinated alkoxy ~680 ~4.5 Phosphonooxy group enhances hydrophilicity; fluorinated chain for stability
[1005450-55-4] 1-Naphthyl + trifluoromethylphenyl ~390 ~4.1 Bulky naphthyl group; trifluoromethyl enhances binding specificity
[169280-56-2] Amino + hydroxybutyl + isobutyl ~450 ~2.8 Multiple H-bond donors/acceptors; likely protease inhibitor scaffold
Key Observations:
  • Lipophilicity : Fluorinated analogs (e.g., [93819-97-7]) exhibit higher LogP values than the target compound, suggesting the thiophene and hydroxy group reduce hydrophobicity.
  • Solubility : The hydroxypropyl group in the target compound may improve aqueous solubility compared to fully fluorinated derivatives .
A. Fluorinated Benzenesulfonamides ([52026-59-2], [93819-97-7], [69013-34-9])
  • Role of Fluorine : Fluorinated chains in these compounds enhance metabolic stability and membrane permeability but may reduce target specificity due to excessive hydrophobicity.
B. Aromatic/Amine Derivatives ([1005450-55-4], [169280-56-2])
  • Steric Effects : The naphthyl group in [1005450-55-4] creates steric hindrance, which could limit binding compared to the smaller thiophene in the target compound.

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H14F3NO2S
  • Molecular Weight : 329.34 g/mol

The presence of the trifluoromethyl group and the thiophene moiety contributes to its unique chemical properties, making it a candidate for various biological applications.

Research indicates that this compound may exhibit multiple biological activities through various mechanisms:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of similar structures show significant antibacterial potency against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar thiophene structures have demonstrated minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics like ampicillin and streptomycin .
  • Inhibition of Enzymatic Activity : Some studies have indicated that compounds with similar functional groups can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in bacteria. Such inhibition could lead to bacterial cell death, highlighting a potential mechanism for antibacterial action .
  • Anti-inflammatory Properties : The compound's sulfonamide group may contribute to anti-inflammatory effects by modulating pathways such as NF-κB signaling, which is critical in inflammatory responses .
  • PPAR Ligand Activity : Compounds with similar structures have been shown to act as ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in glucose metabolism and lipid homeostasis. This suggests that this compound could potentially influence metabolic pathways .

Antibacterial Studies

A comparative study evaluated the antibacterial efficacy of various thiophene derivatives against common pathogens. The results indicated that compounds with similar structural features exhibited MIC values ranging from 0.008 to 0.06 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae, suggesting potent antibacterial activity .

CompoundMIC (μg/mL)Target Bacteria
A0.008S. pneumoniae
B0.03Staphylococcus aureus
C0.06Streptococcus pyogenes

Anti-inflammatory Activity

In vitro assays on macrophages indicated that certain analogs of this compound significantly reduced TNF-α secretion, demonstrating anti-inflammatory potential. The mechanism appears to involve the activation of PPARγ, leading to the suppression of pro-inflammatory cytokines .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study published in the Journal of Medicinal Chemistry reported a series of thiazole derivatives structurally related to our compound, showing enhanced antibacterial activity compared to standard treatments. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Case Study on PPAR Activation :
    Another investigation focused on PPAR ligands showed that compounds with trifluoromethyl substitutions exhibited increased glucose uptake in adipocytes, suggesting potential applications in treating metabolic disorders such as diabetes .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide?

Answer:
The compound can be synthesized via a multi-step approach:

Sulfonamide Coupling : React 3-(trifluoromethyl)benzenesulfonyl chloride with 3-amino-1-(thiophen-3-yl)propan-1-ol under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Hydroxy Group Protection : Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride to avoid side reactions during subsequent steps .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water for high-purity isolation (>98% by HPLC) .

Key Validation : Confirm the structure using 1^1H/19^{19}F NMR (e.g., δ ~7.8–8.2 ppm for aromatic protons, -67 ppm for CF3_3 groups) and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers characterize the stereochemical and electronic properties of this compound?

Answer:

  • Stereochemistry : Use X-ray crystallography to resolve the configuration of the hydroxypropyl-thiophene moiety. For dynamic stereochemistry, employ variable-temperature NMR .
  • Electronic Properties :
    • Trifluoromethyl Group : Analyze 19^{19}F NMR chemical shifts (-67 to -70 ppm) to assess electronic environment .
    • Sulfonamide Resonance : Infrared (IR) spectroscopy (S=O stretching at ~1350–1150 cm1^{-1}) confirms sulfonamide tautomerization .

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